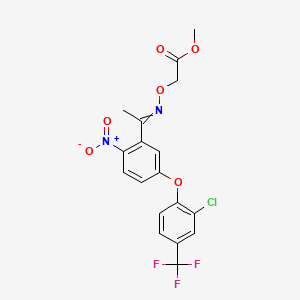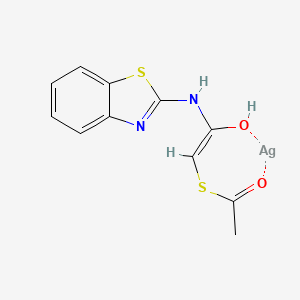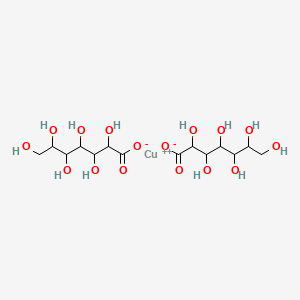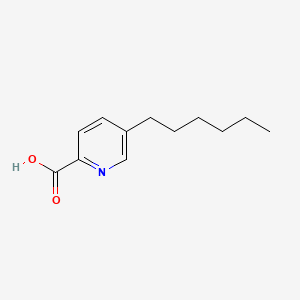![molecular formula C13H28CuF3N4O5S-3 B13775864 Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is a coordination compound featuring copper in its +2 oxidation state This compound is characterized by the presence of two water molecules and two 1,2-cyclohexanediamine ligands in a trans configuration, coordinated to the copper ion The trifluoromethanesulfonate anion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate typically involves the reaction of copper(II) salts with 1,2-cyclohexanediamine in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans configuration. The general reaction scheme can be represented as follows:
[ \text{Cu(II) salt} + 2 \text{(1,2-cyclohexanediamine)} + \text{trifluoromethanesulfonic acid} \rightarrow \text{Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to Cu(I) or oxidized to Cu(III) under appropriate conditions.
Ligand Substitution Reactions: The coordinated water molecules and 1,2-cyclohexanediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield Cu(III) complexes, while ligand substitution reactions can produce a variety of new coordination compounds with different ligands.
科学的研究の応用
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other coordination compounds.
作用機序
The mechanism by which Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate exerts its effects involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with biomolecules such as proteins and DNA, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
- Copper(II) bis(1,2-diaminoethane) bis(o-hydroxybenzoate) monohydrate
- Copper(II) bis(1,2-diaminoethane) bis(o-aminobenzoate)
Uniqueness
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of the trifluoromethanesulfonate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
分子式 |
C13H28CuF3N4O5S-3 |
|---|---|
分子量 |
472.99 g/mol |
IUPAC名 |
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/2C6H12N2.CHF3O3S.Cu.2H2O/c2*7-5-3-1-2-4-6(5)8;2-1(3,4)8(5,6)7;;;/h2*5-8H,1-4H2;(H,5,6,7);;2*1H2/q2*-2;;+2;;/p-1/t2*5-,6-;;;;/m11..../s1 |
InChIキー |
ZZDQVADYQZKVCB-BNXNSQMOSA-M |
異性体SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



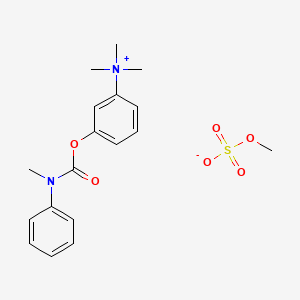

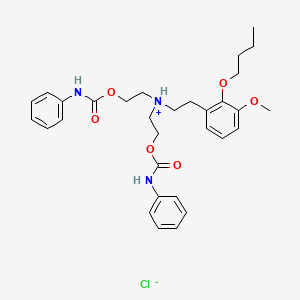
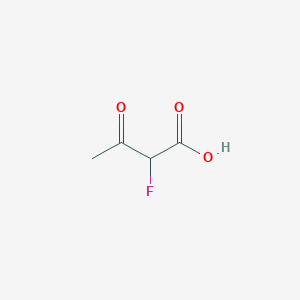
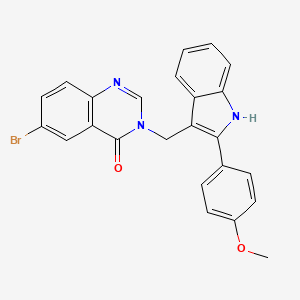
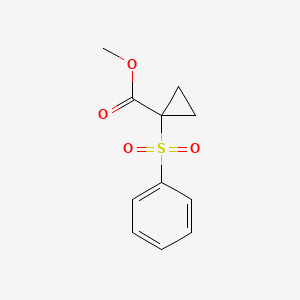
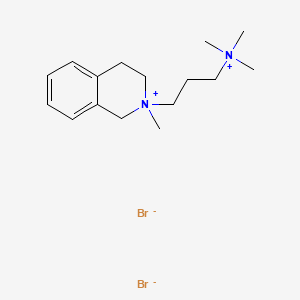

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
